tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride
Description
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a ketone group at position 1, a tert-butoxycarbonyl (Boc) group at position 2, and a secondary amine at position 8, protonated as a hydrochloride salt. This molecule is widely utilized in pharmaceutical synthesis as a versatile intermediate, particularly in the preparation of bioactive molecules targeting neurological and metabolic disorders . Its spirocyclic architecture enhances conformational rigidity, improving binding specificity in drug-receptor interactions .
Properties
Molecular Formula |
C13H23ClN2O3 |
|---|---|
Molecular Weight |
290.78 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O3.ClH/c1-12(2,3)18-11(17)15-9-6-13(10(15)16)4-7-14-8-5-13;/h14H,4-9H2,1-3H3;1H |
InChI Key |
TWHDDXPHXUZKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1=O)CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other spirocyclic compounds .
Scientific Research Applications
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptor proteins, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomers: 2- vs. 8-Carboxylate Derivatives
A key distinction lies in the position of the Boc group. For example:
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 851325-42-3) has the Boc group at position 8 instead of 2. This positional isomerism significantly alters reactivity: the 2-carboxylate derivative is more reactive in nucleophilic substitution reactions due to steric accessibility, whereas the 8-carboxylate variant is preferred for intramolecular cyclization .
Ring Size Variations: Spiro[4.5] vs. Spiro[5.5]
Compounds like tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 189333-03-7) expand the spiro ring system to 5.3. The larger ring increases molecular flexibility, which can enhance binding to larger enzyme pockets but reduce metabolic stability compared to the spiro[4.5] framework .
Substituent Effects: Fluorine and Methyl Groups
- tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 1780426-38-1): Fluorination at positions 6 and 6 improves metabolic stability and lipophilicity, making it advantageous for blood-brain barrier penetration in CNS-targeting drugs .
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride (CAS 291489508-12-4): Methylation at position 8 enhances solubility in polar solvents but reduces amine basicity, affecting salt formation efficiency .
Salt Form Comparisons
The hydrochloride salt of the target compound offers moderate solubility in ethanol and ethyl acetate, whereas 2,8-diazaspiro[4.5]decane dihydrochloride (CAS 921159826-64-8) exhibits higher solubility in water due to the dual protonation of both amines. This impacts purification strategies: dihydrochlorides often require recrystallization from aqueous systems, while monohydrochlorides are purified via organic solvent evaporation .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and Boc-protection. For example, spirocyclic intermediates are generated by refluxing tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate in 35% HCl, followed by aqueous workup and MTBE washing to isolate the hydrochloride salt . Key steps include:
-
Cyclization : Controlled reflux (16 hours) ensures complete ring closure.
-
Purification : MTBE extraction removes hydrophobic impurities, while vacuum concentration avoids thermal degradation.
-
Yield Optimization : Yields (~38%) can be improved by adjusting stoichiometry (e.g., Boc₂O excess) and monitoring reaction progress via LCMS .
- Data Table : Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 35% HCl, reflux, 16h | 71% | 85% |
| Boc Protection | Boc₂O, K₂CO₃, dioxane/H₂O | 38% | 92% |
| Final Isolation | MTBE wash, vacuum drying | 95% | 98% |
Q. How is the structural identity of this spirocyclic compound confirmed?
- Methodological Answer : Structural elucidation relies on:
- 1H/13C NMR : Characteristic signals include δ 4.25–4.00 ppm (m, spirocyclic protons) and 176.23 ppm (carbonyl carbons) .
- LCMS : [M - H]⁻ at m/z 284.2 confirms molecular weight .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 58.93%, H 8.13%) .
Discrepancies in spirocyclic proton splitting patterns may arise from conformational flexibility, necessitating variable-temperature NMR .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic intermediates?
- Methodological Answer : Contradictions (e.g., split NMR signals) arise from dynamic ring puckering. Solutions include:
-
VT-NMR : Conduct experiments at −40°C to "freeze" conformers and simplify splitting .
-
DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian) to identify dominant conformers .
-
X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., SHELX refinement) .
- Data Table : NMR vs. DFT Comparison
| Proton Position | Experimental δ (ppm) | Computed δ (ppm) | Deviation |
|---|---|---|---|
| Spiro C-H | 4.25 | 4.31 | ±0.06 |
| Boc CH₃ | 1.38 | 1.41 | ±0.03 |
Q. How can computational modeling predict metabolic stability of this compound in drug discovery?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s Metabolism Module to identify labile sites (e.g., Boc group hydrolysis) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess oxidation susceptibility .
- In Vitro Validation : Incubate with liver microsomes and analyze via LC-MS/MS (using isotope-labeled internal standards for quantification) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Integrity : Racemization risks increase at high temperatures. Mitigate via:
- Low-temperature Boc-deprotection (0–5°C).
- Chiral HPLC purification (e.g., Chiralpak AD-H column) .
- Process Analytics : Implement in-line FTIR to monitor reaction progression and detect byproducts .
Key Considerations for Experimental Design
- Contradictory Yields : Discrepancies between small-scale (71%) and scaled-up (38%) syntheses suggest heat/mass transfer inefficiencies. Use flow chemistry for improved consistency .
- Analytical Gaps : Lack of toxicity data (e.g., acute LD50) necessitates in silico models (e.g., ProTox-II) to prioritize in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
